![molecular formula C13H17ClN2O4 B1500835 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride CAS No. 1185307-29-2](/img/structure/B1500835.png)
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride
Overview
Description
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O4 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Shift Assignments
The synthesis of crown-ester-bipyridines and crown-ester-viologens from derivatives closely related to the compound of interest showcases innovative approaches in molecular design, aiming at creating novel materials with unique electronic and binding properties. These synthesized compounds are examples of the application in areas such as molecular recognition and sensor technology, owing to their ability to form complexes with various ions and molecules. Bossmann, Dürr, and Pokhrel's work on synthesizing 4,4'-bipyridine-crown-esters demonstrates the utility of these compounds in forming novel viologens with potential applications in electrochemical devices and sensors due to their electroactive properties (Bossmann, Dürr, & Pokhrel, 2005).
Characterization and Structural Analysis
The detailed structural analysis through NMR of hydroxytrichloropicolinic acids, including derivatives similar to our compound of interest, enhances our understanding of chlorinated compounds' molecular structure. This research, conducted by Irvine, Cooper, and Thornburgh, provides critical insights into the structural elucidation of complex molecules, crucial for developing new chemical entities with tailored properties for use in pharmaceuticals and agrochemicals (Irvine, Cooper, & Thornburgh, 2008).
Molecular Recognition and Complex Formation
Tamminen et al.'s synthesis of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters from 2,2'-bipyridine-4,4'-dicarboxylic acid showcases the compound's versatility in forming conjugates. These conjugates are significant for their potential in molecular recognition, highlighting the compound's applications in creating sensors and devices for bioanalytical purposes. The ability to form complexes with transition metal ions could lead to applications in catalysis and environmental monitoring (Tamminen, Kolehmainen, Haapala, Salo, & Linnanto, 2000).
Supramolecular Chemistry
The study of supramolecular dendrimers based on esters similar to the compound opens new avenues in the development of nanoscale materials. Percec et al.'s research into dendrimers and supramolecular structures derived from these esters reveals their potential in creating novel materials with applications ranging from drug delivery systems to nanostructured devices. The ability to self-assemble into complex structures makes these compounds ideal candidates for advanced material science research (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).
properties
IUPAC Name |
1-(3-methoxycarbonylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c1-19-13(18)10-3-2-6-14-11(10)15-7-4-9(5-8-15)12(16)17;/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFBWDUDDOLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671453 | |
Record name | 1-[3-(Methoxycarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Methoxycarbonyl)pyridin-2-yl)piperidine-4-carboxylic acid hydrochloride | |
CAS RN |
1185307-29-2 | |
Record name | 1-[3-(Methoxycarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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